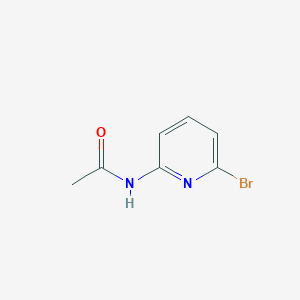

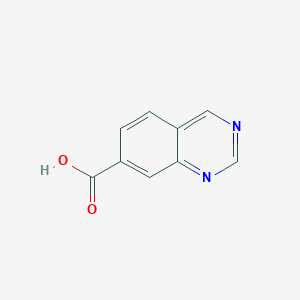

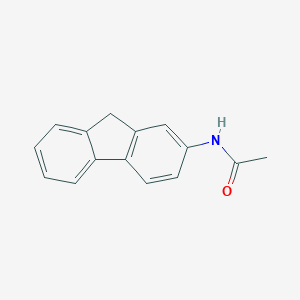

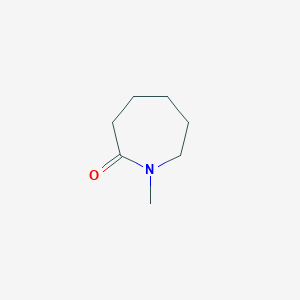

N-(6-bromopyridin-2-yl)acetamide

Vue d'ensemble

Description

N-(6-bromopyridin-2-yl)acetamide is a functionalized acid amide with a pyridine substitution, which plays a crucial role due to its excellent chelating properties. These compounds are widely utilized in various fields such as biology, medicine, and environmental chemistry, primarily because of their ability to form stable complexes with metals through effective coordination. This characteristic is largely attributed to the presence of electron-donating substituents, such as alkyl groups, which modify the ligand's donor properties and potentially introduce steric hindrance, significantly influencing coordination geometry and number.

Synthesis Analysis

The synthesis of compounds related to N-(6-bromopyridin-2-yl)acetamide often involves complex reactions where substituents like the bromide group play a pivotal role in determining the compound's reactivity and the resulting coordination geometry around metal centers. For instance, copper(II) complexes with sterically demanding N-(6-methylpyridin-2-yl)acetamide ligands have been synthesized to explore these effects, demonstrating how the presence of methyl groups results in distorted coordination geometries due to steric hindrance (Smolentsev, 2017).

Molecular Structure Analysis

The molecular structure of N-(6-bromopyridin-2-yl)acetamide derivatives is significantly influenced by the substituents on the pyridine ring, which affect the compound's overall geometry and electronic properties. For example, vibrational, spectroscopic, and molecular docking studies, along with density functional theory (DFT) calculations, have been conducted on similar compounds to understand their stability, reactivity, and potential bioactivity (Asath et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving N-(6-bromopyridin-2-yl)acetamide and its derivatives are diverse, ranging from dibromohydration processes to complex formation with metal ions. These reactions are pivotal in modifying the compound's chemical properties and enhancing its application scope. The dibromohydration of N-(2-alkynylaryl)acetamide, for example, highlights the compound's reactivity and the potential for synthesizing complex molecular structures under specific conditions (Qiu et al., 2017).

Physical Properties Analysis

The physical properties of N-(6-bromopyridin-2-yl)acetamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various domains. These properties are often determined through X-ray diffraction analysis and spectroscopic methods, providing insights into the compound's stability and suitability for specific applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for the application of N-(6-bromopyridin-2-yl)acetamide derivatives in medicinal chemistry and environmental applications. For instance, the study of their antimicrobial activity, interaction with enzymes, and potential as corrosion inhibitors demonstrates the versatility and significance of these compounds in various scientific and industrial fields (Fahim & Ismael, 2019).

Applications De Recherche Scientifique

Application in Medicinal Chemistry

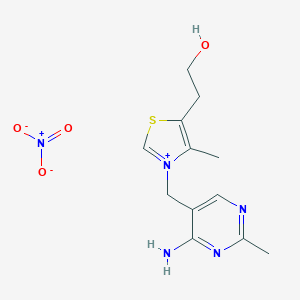

“N-(6-bromopyridin-2-yl)acetamide” is used in the field of medicinal chemistry . It is a key component in the synthesis of novel compounds bearing imidazo[2,1-b]thiazole scaffolds . These compounds were designed and synthesized based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide .

The compounds were tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . The results indicated that the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, with slightly higher inhibition on VEGFR2 than the original compound, was a potential inhibitor against MDA-MB-231 (IC 50 = 1.4 μM) compared with sorafenib (IC 50 = 5.2 μM), and showed more selectivity against MDA-MB-231 than HepG2 cell line (IC 50 = 22.6 μM) .

Application in Chemical Synthesis

“N-(6-bromopyridin-2-yl)acetamide” is also used in chemical synthesis . It is a chemical reagent used in the synthesis of diarylureas used as allosteric modulators . It is also used in the production of novel Bcl-Abl inhibitors with flexible linkers .

Application in Drug Discovery

“N-(6-bromopyridin-2-yl)acetamide” is used in the field of drug discovery . It is a chemical reagent used in the synthesis of diarylureas used as allosteric modulators . Allosteric modulators are compounds that modulate the activity of a protein by binding to a site other than the active site, leading to changes in the protein’s activity .

Application in Synthesis of Bcl-Abl Inhibitors

“N-(6-bromopyridin-2-yl)acetamide” is also used in the production of novel Bcl-Abl inhibitors with flexible linkers . Bcl-Abl is a fusion protein that is often associated with certain types of leukemia, and inhibitors of this protein are used in the treatment of these diseases .

Application in Allosteric Modulators Synthesis

“N-(6-bromopyridin-2-yl)acetamide” is used as a chemical reagent in the synthesis of diarylureas used as allosteric modulators . Allosteric modulators are compounds that modulate the activity of a protein by binding to a site other than the active site, leading to changes in the protein’s activity .

Application in Bcl-Abl Inhibitors Production

“N-(6-bromopyridin-2-yl)acetamide” is also used in the production of novel Bcl-Abl inhibitors with flexible linkers . Bcl-Abl is a fusion protein that is often associated with certain types of leukemia, and inhibitors of this protein are used in the treatment of these diseases .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propriétés

IUPAC Name |

N-(6-bromopyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-5(11)9-7-4-2-3-6(8)10-7/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKOTMZRXXAOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438562 | |

| Record name | N-(6-bromopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-bromopyridin-2-yl)acetamide | |

CAS RN |

25218-99-9 | |

| Record name | N-(6-bromopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

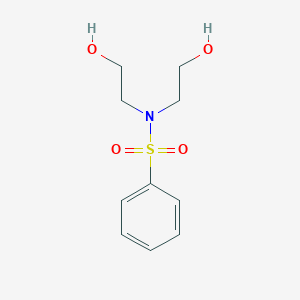

![N,N'-bis[2-(diethylamino)ethyl]oxamide](/img/structure/B57869.png)